molecular formula C21H22FN3O3S B2354074 8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1217045-44-7

8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2354074
CAS No.: 1217045-44-7
M. Wt: 415.48
InChI Key: KUAHBSSPDCHPPG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core with a sulfonyl group at position 8 and a 3-fluorophenyl substituent at position 2.

Properties

IUPAC Name

8-(2,5-dimethylphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-14-6-7-15(2)18(12-14)29(27,28)25-10-8-21(9-11-25)23-19(20(26)24-21)16-4-3-5-17(22)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHBSSPDCHPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is part of a class of triazaspirocycles that have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3O4SC_{21}H_{24}F_{N_3}O_{4}S, with a molecular weight of 433.5 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.

Biological Activity Overview

Triazaspirocycles, including the compound , exhibit a range of biological activities:

  • Anticancer Activity : Research has indicated that triazaspirocycles can inhibit tumor growth and have potential as anticancer agents. For instance, compounds with similar structures have been shown to affect pathways involved in cancer progression, such as the WNT/β-catenin signaling pathway .
  • Myelostimulating Effects : Some derivatives of triazaspirocycles are reported to enhance hematopoiesis in models of myelodepressive syndromes induced by cyclophosphamide. They accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow .

1. Anticancer Mechanisms

A study focusing on structurally related compounds demonstrated their ability to modulate the WNT signaling pathway. The inhibition of DVL (Dishevelled), a key component in this pathway, was linked to reduced tumor cell proliferation .

2. Myelostimulation

In a study evaluating the myelostimulating activity of triazaspiro[4.5]decane derivatives, significant increases in lymphocyte and granulocyte levels were observed post-treatment in animal models. This suggests potential therapeutic applications in treating conditions like neutropenia .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of WNT/β-catenin signaling
MyelostimulationAcceleration of hematopoiesis
NeuroprotectivePotential anticonvulsant properties

Synthesis Methods

The synthesis of triazaspirocycles typically involves multi-step organic reactions, including cycloaddition and functionalization techniques. Recent advancements have improved the efficiency and yield of these synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Applications/Metabolic Notes
Target Compound : 8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Not explicitly provided Estimated ~450 8-(2,5-dimethylphenylsulfonyl), 3-(3-fluorophenyl) ~4.5–5.0* Hypothesized insecticidal activity (based on spirotetramat analogs)
Spirotetramat-enol metabolite C18H23NO3 309.38 3-(2,5-dimethylphenyl), 4-hydroxy, 8-methoxy 2.1 Key insecticidal metabolite; non-fat-soluble residue in crops and animal tissues
G610-0415 C22H23ClFN3O 399.89 8-(2-chloro-4-fluorophenyl)methyl, 3-(3,4-dimethylphenyl) 4.71 Agrochemical candidate (structural data only)
3-(3-Chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one C19H16ClF2N3O3S 439.86 8-(2,4-difluorobenzenesulfonyl), 3-(3-chlorophenyl) 3.9† Research compound (no explicit application data)
Spirodiclofen C21H24Cl2O4 411.32 Dichlorophenyl, spirocyclic tetramic acid derivative 5.3 Acaricide; targets lipid biosynthesis in mites

*Estimated based on analogs; †Calculated from ’s XLogP3 value.

Key Structural Differences

  • Sulfonyl vs. Hydroxy/Methoxy Groups: The target compound’s 2,5-dimethylphenylsulfonyl group distinguishes it from spirotetramat-enol, which has a hydroxy and methoxy group at positions 4 and 8, respectively. Sulfonyl groups generally increase metabolic stability but may reduce water solubility compared to hydroxylated analogs .
  • Fluorophenyl vs. Chlorophenyl Substituents : The 3-fluorophenyl group in the target compound contrasts with the 3-chlorophenyl in ’s derivative. Fluorine’s electronegativity and smaller atomic radius may enhance binding specificity in biological targets compared to chlorine .
  • Spirocyclic Core Variations: Unlike spirodiclofen (a tetramic acid derivative), the target compound’s triazaspirodecenone core likely interacts differently with biological targets, such as insect acetyl-CoA carboxylase (a known target for spirotetramat) .

Pharmacological and Toxicological Profiles

  • Spirotetramat-enol Metabolite: Exhibits systemic insecticidal activity by inhibiting lipid synthesis. It is 10 times more toxic than its parent compound in certain metabolic pathways .
  • G610-0415 : While explicit activity data are absent, its logP (4.71) suggests moderate lipophilicity, favoring membrane penetration in insects. The chloro-fluorophenyl moiety may enhance environmental persistence .
  • The 3-fluorophenyl group may reduce oxidative metabolism, extending half-life .

Regulatory and Residue Considerations

  • Residue Definitions: Spirotetramat-enol is regulated as part of the “total residue” in crops, with maximum residue levels (MRLs) established for brassica vegetables (7 mg/kg) and stone fruits (1 mg/kg) .
  • Fat Solubility: Unlike spirotetramat-enol (non-fat-soluble), the target compound’s sulfonyl group may increase fat solubility, necessitating distinct residue monitoring protocols .

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